Decapeptide-12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

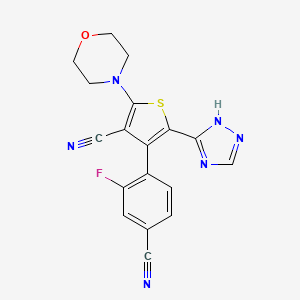

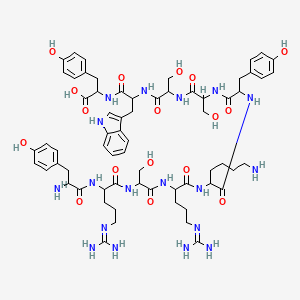

Decapeptide-12 is a synthetic peptide with the sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr . It is known under the trade name Lumixyl™ . It acts as a tyrosinase inhibitor, the enzyme responsible for the production of melanin in the skin . It inhibits tyrosinase synthesis, thereby effectively reducing the production of melanin . Therefore, it can be used in lightening spots, reducing pigmentation, and to even and brighten skin tones in cosmetics .

Molecular Structure Analysis

Decapeptide-12 is a synthetic peptide with a large molecular weight . Its hydrophilicity limits its transcutaneous penetration . To overcome this limitation, a palmitate chain was added to the Decapeptide-12 molecule .Chemical Reactions Analysis

Decapeptide-12 has been found to be a potent tyrosinase inhibitor . It interacts with tyrosinase with a Kd value of 61.1 μM . At a concentration of 100 μM for 72 hours, it increases the transcription of SIRT1, SIRT3, SIRT6, and SIRT7 with reduced cytotoxicity in human neonatal keratinocyte progenitors .Physical And Chemical Properties Analysis

Decapeptide-12 has a molecular weight of 1395.52 . It is a synthetic peptide with the sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr . It is effective even in minimal quantities and starts work at concentrations as low as 0.01% .Scientific Research Applications

Skin Hyperpigmentation Treatment : Decapeptide-12 has been identified as safer than hydroquinone for reducing melanin content in the skin. It is effective in treating hyperpigmentation, showing more than 50% efficacy upon 16 weeks of twice-daily treatment. However, its transcutaneous penetration is limited due to hydrophilicity and high molecular weight. Modifications, such as adding a palmitate chain and using microneedles or chemical skin penetration enhancers, have been explored to improve skin retention and permeation of the peptide (Chen et al., 2021).

Antigen-Antibody Interactions : A decapeptide positional-scanning synthetic-peptide combinatorial library was used to study peptide-antibody interactions. This approach enabled the identification of specific sequences with nanomolar affinities for a peptide-antibody interaction, demonstrating the utility of decapeptides in immunological research (Pinilla et al., 1994).

Skin-Brightening System : An open-label study evaluated the efficacy of decapeptide–12 in conjunction with other skincare products for treating facial hyperpigmentation associated with chronic photodamage. The study showed significant improvements in skin brightness and reduction in photodamage, highlighting decapeptide-12’s potential in cosmetic dermatology (Kassim et al., 2012).

Targeted Tumor Therapy : Decapeptides have been explored in targeted tumor therapy, where they are used to bind and deliver radioisotopes to cancer cells. This approach, called peptide binding therapy, shows potential in treating colorectal and other adenocarcinomas (Abraham et al., 2007).

Antibacterial and Antifungal Applications : Decapeptide has demonstrated antimicrobial activity against various oral bacteria and fungi, suggesting potential clinical applications in treating dental caries by targeting cariogenic bacteria like Streptococcus mutans (Yi et al., 2014).

Sirtuin Gene Expression in Skin Cells : Decapeptide-12 was found to upregulate sirtuin transcription in human neonatal keratinocyte progenitors, indicating its potential in improving overall skin appearance through modulation of sirtuin activity, which has implications for anti-aging treatments (Ubeid & Hantash, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFAMLECFSFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N18O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)

![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)

![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)

![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)